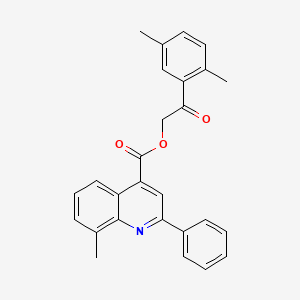

2-(2,5-Dimethylphenyl)-2-oxoethyl 8-methyl-2-phenyl-4-quinolinecarboxylate

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2,5-Dimethylphenyl)-2-oxoethyl 8-methyl-2-phenyl-4-chinolincarboxylat umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Chinolinrings: Der Chinolinring kann durch die Skraup-Synthese synthetisiert werden, die die Kondensation von Anilin mit Glycerin in Gegenwart von Schwefelsäure und einem Oxidationsmittel wie Nitrobenzol beinhaltet.

Substitutionsreaktionen: Der Chinolinring wird dann verschiedenen Substitutionsreaktionen unterzogen, um die Phenyl- und Methylgruppen an den gewünschten Positionen einzuführen.

Veresterung: Der letzte Schritt umfasst die Veresterung der Carbonsäuregruppe mit 2-(2,5-Dimethylphenyl)-2-oxoethanol unter Bildung des gewünschten Esters.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, Hochdruckreaktoren und fortschrittlichen Reinigungstechniken wie Chromatographie und Kristallisation umfassen.

Eigenschaften

Molekularformel |

C27H23NO3 |

|---|---|

Molekulargewicht |

409.5 g/mol |

IUPAC-Name |

[2-(2,5-dimethylphenyl)-2-oxoethyl] 8-methyl-2-phenylquinoline-4-carboxylate |

InChI |

InChI=1S/C27H23NO3/c1-17-12-13-18(2)22(14-17)25(29)16-31-27(30)23-15-24(20-9-5-4-6-10-20)28-26-19(3)8-7-11-21(23)26/h4-15H,16H2,1-3H3 |

InChI-Schlüssel |

YPYKZBHXHUMWKN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-2-oxoethyl 8-methyl-2-phenyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Substitution Reactions: The quinoline ring is then subjected to various substitution reactions to introduce the phenyl and methyl groups at the desired positions.

Esterification: The final step involves the esterification of the carboxylic acid group with 2-(2,5-dimethylphenyl)-2-oxoethanol to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(2,5-Dimethylphenyl)-2-oxoethyl 8-methyl-2-phenyl-4-chinolincarboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als Therapeutikum zu untersuchen.

Industrie: Es kann bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 2-(2,5-Dimethylphenyl)-2-oxoethyl 8-methyl-2-phenyl-4-chinolincarboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Chinolinringsystem kann mit DNA interkalieren und möglicherweise die DNA-Replikation und -Transkription stören. Darüber hinaus kann die Verbindung bestimmte Enzyme hemmen, die an zellulären Prozessen beteiligt sind, was zu ihren biologischen Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

2-(2,5-Dimethylphenyl)-2-oxoethyl 8-methyl-2-phenyl-4-quinolinecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2,5-Dimethylphenyl)-2-oxoethyl 8-methyl-2-phenyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, potentially disrupting DNA replication and transcription. Additionally, the compound may inhibit certain enzymes involved in cellular processes, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2,4-Dichlorphenyl 8-methyl-2-phenyl-4-chinolincarboxylat

- 2,5-Dimethylphenyl 8-methyl-2-phenyl-4-chinolincarboxylat

Einzigartigkeit

2-(2,5-Dimethylphenyl)-2-oxoethyl 8-methyl-2-phenyl-4-chinolincarboxylat ist aufgrund seines spezifischen Substitutionsmusters und seiner funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann es eine unterschiedliche Reaktivität und biologische Aktivität aufweisen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.